molecular formula C4H2N2S B073293 4-Cyanothiazole CAS No. 1452-15-9

4-Cyanothiazole

Cat. No. B073293
CAS RN: 1452-15-9
M. Wt: 110.14 g/mol
InChI Key: PNAFRZGWUVQUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanothiazole is a chemical compound with the molecular formula C4H2N2S . It is used as a pharmaceutical intermediate .


Synthesis Analysis

4-Cyanothiazole can be prepared by the catalytic vapor phase ammoxidation of 4-methylthiazole using a novel catalyst composition comprising a cobalt molybdate catalyst wetted with different levels .


Molecular Structure Analysis

The molecular structure of 4-Cyanothiazole consists of a thiazole ring with a cyano group attached to the 4th carbon. The molecular weight is 110.14 Da .


Physical And Chemical Properties Analysis

4-Cyanothiazole has a density of 1.3±0.1 g/cm3, a boiling point of 235.3±13.0 °C at 760 mmHg, and a flash point of 96.1±19.8 °C . It also has a molar refractivity of 27.3±0.4 cm3, a polar surface area of 65 Å2, and a molar volume of 82.6±5.0 cm3 .

Safety and Hazards

When handling 4-Cyanothiazole, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFRZGWUVQUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027401
Record name 4-Thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanothiazole

CAS RN

1452-15-9
Record name 4-Thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazolecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYANOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11233V4YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CYANOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyanothiazole
Reactant of Route 2
Reactant of Route 2
4-Cyanothiazole
Reactant of Route 3
Reactant of Route 3
4-Cyanothiazole
Reactant of Route 4
Reactant of Route 4
4-Cyanothiazole
Reactant of Route 5
Reactant of Route 5
4-Cyanothiazole
Reactant of Route 6
Reactant of Route 6
4-Cyanothiazole

Q & A

Q1: What are the known synthetic routes to 4-cyanothiazole?

A1: Several synthetic approaches to 4-cyanothiazole have been explored. One method involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate (also known as aminomalononitrile p-toluenesulfonate) with alkyl or aryl isothiocyanates. [] This reaction yields 5-amino-2-(substituted-amino)-4-cyanothiazoles. Additionally, research highlights the development of specific catalysts and processes for 4-cyanothiazole synthesis. [] While details about these catalysts are limited in the provided abstracts, this suggests ongoing efforts to optimize its production.

Q2: Has the thermochemistry of 4-cyanothiazole been studied?

A2: Yes, researchers have investigated the heats of combustion and formation for 4-cyanothiazole. [] This information is valuable for understanding the thermodynamic properties of the compound and its potential reactivity in various chemical processes.

Q3: Is 4-cyanothiazole used as a building block for other compounds?

A3: Yes, the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to 4-cyanothiazole derivatives, highlights its use as a synthetic intermediate. [] These derivatives can further react with amidines or ortho esters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines, demonstrating its utility in constructing more complex heterocyclic systems.

Q4: What industrial applications utilize 4-cyanothiazole?

A4: 4-cyanothiazole is a key intermediate in the production of commercially relevant nitriles. Specifically, it serves as a precursor in the ammoxidation of 4-methylthiazole to produce 4-cyanothiazole. [] This process highlights the industrial significance of 4-cyanothiazole in the synthesis of valuable chemical intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.